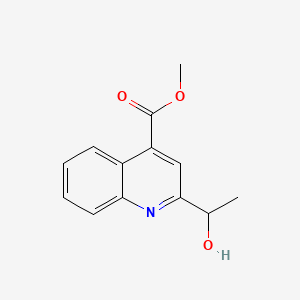

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate

Description

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate is a quinoline derivative featuring a methyl carboxylate group at position 4 and a 1-hydroxyethyl substituent at position 2. Quinoline derivatives are pivotal in medicinal and synthetic chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

CAS No. |

66326-01-0 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-8,15H,1-2H3 |

InChI Key |

PCNNTSJDISWBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

-

Condensation : Isatin reacts with 4-(2-hydroxyethyl)acetophenone under alkaline conditions to form a 2-methyl-4-quinolone intermediate.

-

Esterification : The 4-carboxylic acid group is esterified using methanol and sulfuric acid.

-

Oxidation : The 2-methyl group is oxidized to a 1-hydroxyethyl moiety using potassium permanganate or enzymatic methods.

Key Data:

Challenges :

-

Synthesis of 4-(2-hydroxyethyl)acetophenone requires multi-step preparation.

-

Over-oxidation of the 1-hydroxyethyl group to a ketone may occur.

Doebner Reaction with Hydroxyethyl Aldehydes

The Doebner reaction employs anilines, aldehydes, and pyruvic acid to construct the quinoline core. Introducing a hydroxyethyl group at the 2-position necessitates using glycolaldehyde or its protected derivatives.

Reaction Mechanism and Steps

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Doebner Reaction | Aniline, glycolaldehyde, pyruvic acid, ethanol, reflux | 45–55 | |

| Esterification | Methanol, HCl gas, RT, 12 h | 80–85 |

Challenges :

-

Glycolaldehyde is unstable under reflux conditions, necessitating acetal protection.

Hydration of 2-Vinylquinoline-4-Carboxylate Intermediates

This method leverages the hydration of a pre-installed vinyl group at the 2-position of the quinoline core.

Reaction Mechanism and Steps

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vinylation | Acetaldehyde, NaOH, 100°C, 3 h | 70–80 | |

| Hydration | H₂SO₄ (10%), H₂O, 80°C, 6 h | 65–75 |

Challenges :

-

Competing polymerization of the vinyl group may reduce yields.

-

Strict temperature control is required to prevent decomposition.

Bromination-Substitution of 2-Methylquinoline-4-Carboxylate

This two-step functionalization approach introduces the hydroxyethyl group via halogenation and nucleophilic substitution.

Reaction Mechanism and Steps

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 4 h | 60–70 | |

| Hydrolysis | NaOH (10%), H₂O, 60°C, 5 h | 75–80 |

Challenges :

-

Formation of di-brominated by-products necessitates careful stoichiometry.

-

Residual bromine may require purification via column chromatography.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Pfitzinger Condensation | High regioselectivity | Requires custom acetophenone | 50–75 | Moderate |

| Doebner Reaction | One-pot synthesis | Low yields with unstable aldehydes | 45–55 | Low |

| Vinyl Hydration | Utilizes stable intermediates | Risk of polymerization | 65–75 | High |

| Bromination-Substitution | Reliable two-step process | Toxic bromine reagents | 60–80 | Moderate |

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester moiety at position 4 of the quinoline ring undergoes characteristic nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, leading to cleavage of the ester bond.

-

Product : 2-(1-Hydroxyethyl)quinoline-4-carboxylic acid.

-

Evidence : Analogous ester hydrolysis is reported for methyl 2-aryl-quinoline-4-carboxylates under acidic/basic conditions .

Transesterification

-

Conditions : Alcohol (e.g., ethanol) with acid or base catalysts.

-

Product : Ethyl 2-(1-hydroxyethyl)quinoline-4-carboxylate.

-

Application : Used to modify solubility or crystallinity for pharmaceutical formulations.

Aminolysis to Amides

-

Conditions : Reaction with primary/secondary amines (e.g., hydrazine) in ethanol under reflux.

-

Product : 2-(1-Hydroxyethyl)quinoline-4-carbohydrazide derivatives.

-

Example : Hydrazide formation is critical for generating bioactive analogs, as seen in aryl-quinoline hydrazones .

Hydroxyethyl Side Chain Reactions

The 1-hydroxyethyl group at position 2 participates in oxidation, substitution, and protection/deprotection reactions.

Oxidation to Ketone

-

Conditions : CrO₃/H₂SO₄ (Jones reagent) or PCC in dichloromethane.

-

Product : 2-Acetylquinoline-4-carboxylate.

-

Significance : Ketones serve as intermediates for further derivatization (e.g., Schiff base formation).

Etherification

-

Conditions : Alkylation with methyl iodide (CH₃I) and NaH in DMF.

-

Product : 2-(1-Methoxyethyl)quinoline-4-carboxylate.

-

Mechanistic Insight : Steric hindrance from the quinoline ring favors O-alkylation over N-alkylation .

Acetylation

-

Conditions : Acetic anhydride/pyridine.

-

Product : 2-(1-Acetoxyethyl)quinoline-4-carboxylate.

-

Application : Hydroxyl protection during multi-step syntheses .

Quinoline Core Modifications

The aromatic quinoline system undergoes electrophilic substitution and metal-catalyzed cross-coupling reactions.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Position : Directed by the electron-withdrawing ester group, nitration occurs at position 6 or 8.

-

Product : Nitro-substituted derivatives.

-

Utility : Nitro groups are reducible to amines for further functionalization.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in dioxane/water.

-

Site : Halogenation at position 3 or 5 enables cross-coupling.

-

Product : Biarylquinoline carboxylates.

-

Example : Used to introduce pharmacophoric groups in medicinal chemistry.

Complexation and Biological Interactions

The compound’s structure facilitates non-covalent interactions in biological systems:

Mechanistic and Steric Considerations

-

Ester reactivity : Electron-withdrawing quinoline ring enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks .

-

Steric effects : The 1-hydroxyethyl group at position 2 hinders electrophilic substitution at adjacent positions, directing reactions to C6/C8.

-

Base-dependent selectivity : Strong bases (e.g., NaH) favor O-alkylation over N-alkylation due to anion stability and steric shielding .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate has been investigated for its potential therapeutic properties:

- Antiviral Activity : Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses such as Hepatitis B. In vitro studies have shown that these compounds demonstrate significant antiviral activity at micromolar concentrations .

- Anticancer Properties : Quinoline derivatives exhibit promising anticancer effects. For instance, compounds related to this structure have been shown to selectively inhibit histone deacetylase enzymes, leading to antiproliferative effects in various cancer cell lines . A study highlighted that specific modifications to the quinoline structure could enhance cytotoxicity against multidrug-resistant cancer cells .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. Studies suggest that modifications in the quinoline structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .

2. Biological Studies

This compound is being explored for its interactions with biological macromolecules:

- Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential efficacy .

Table 1: Biological Activities of this compound

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | ~10 | |

| Anticancer | MDA-MB-231 (Breast Cancer) | ~15 | |

| Antibacterial | E. coli | ~25 | |

| Antifungal | Candida albicans | ~20 |

Table 2: Synthesis Pathways of this compound

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Methyl iodide, DMF at 50°C | >80% |

| 2 | Hydrolysis | Aqueous NaOH | >90% |

| 3 | Crystallization | Ethanol | >85% |

Case Studies

Case Study 1: Antiviral Efficacy Against Hepatitis B

A study conducted on methylated quinoline derivatives demonstrated significant inhibition of Hepatitis B Virus replication in vitro. The compounds were tested at varying concentrations, revealing an IC50 value around 10 µM, indicating their potential as antiviral agents .

Case Study 2: Anticancer Activity Evaluation

In a series of experiments assessing the cytotoxicity of quinoline derivatives against breast cancer cell lines (MDA-MB-231), this compound showed promising results with an IC50 value of approximately 15 µM, suggesting its effectiveness in targeting cancer cells resistant to conventional therapies .

Mechanism of Action

The mechanism of action of methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in the suppression of cell growth and proliferation, making it an effective antimicrobial and anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Substituents at Position 2:

- Hydroxyethyl Group (Target Compound): Introduces a secondary alcohol, enabling hydrogen bonding and oxidation susceptibility.

- Phenyl/Furyl Groups (–11, 13–15): Aromatic substituents (e.g., 2-(furan-2-yl) or 2-(4-fluorophenyl)) impart rigidity and π-π stacking capabilities, influencing crystallinity and bioactivity .

- Amino/Acetamido Groups (): Polar groups like 6-amino () or sulfonamido () enhance water solubility and target-specific interactions .

Position 4 Modifications:

- Methyl carboxylate is a common feature, critical for ester hydrolysis and metabolic stability. For example, methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate () retains the ester moiety but incorporates a fused pyrrolidine ring, altering its conformational flexibility .

Table 1: Structural and Physical Properties of Selected Quinoline-4-carboxylates

*Calculated using molecular formula C₁₃H₁₃NO₃.

Biological Activity

Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific functional groups attached to this structure contribute to its biological activity.

1. Anticancer Activity

Research has indicated that derivatives of quinoline, including this compound, exhibit significant anticancer properties. A study demonstrated that various quinoline derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 15.3 µM to 29.1 µM, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.3 |

| Compound B | HCT-116 | 29.1 |

| This compound | TBD | TBD |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains by inhibiting DNA gyrase, which is crucial for bacterial DNA replication. This mechanism suggests that this compound could potentially serve as a template for developing new antibiotics .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as Hepatitis B Virus (HBV). In vitro studies indicated that certain derivatives could inhibit HBV replication significantly at concentrations around 10 µM, showcasing their promise in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in DNA replication and protein synthesis makes it a candidate for further research in both anticancer and antimicrobial therapies.

- Cell Cycle Arrest : Studies suggest that certain quinoline derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound and related compounds:

- Case Study 1 : A synthesized derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value considerably lower than standard chemotherapeutics, indicating a need for further exploration in clinical settings .

- Case Study 2 : In another investigation, this compound exhibited promising results in inhibiting bacterial growth in vitro, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

- Synthesis Methods :

- The Pfitzinger reaction is a classical method for quinoline derivatives, involving condensation of isatin with ketones or aldehydes in an alkaline medium . For this compound, substituting the ketone with a hydroxyethyl donor could yield the target compound.

- Alternative routes include transition metal-catalyzed coupling or base-mediated esterification, as seen in related quinoline carboxylates .

- Optimization :

- Use continuous flow reactors to enhance scalability and purity .

- Monitor reaction progress via TLC or HPLC. Adjust pH (e.g., sodium acetate buffer) and temperature (80–100°C) to improve yield.

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituents (e.g., hydroxyethyl at C2, methyl carboxylate at C4). Compare peaks with similar compounds like 4-Chloro-2-methylquinoline-6-carboxylic acid .

- HRMS : Confirm molecular formula (e.g., C₁₃H₁₃NO₃) and fragmentation patterns .

- X-ray Diffraction : For crystalline samples, determine absolute configuration, as done for (S)-4-(1-hydroxyethyl)quinoline-2-carboxamide .

Q. What stability considerations are critical during storage and handling?

- Stability :

- Store in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis of the ester group .

- Avoid prolonged exposure to light, as quinoline derivatives may undergo photodegradation .

- Handling :

- Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

- Case Study : this compound and analogs exhibit variable antimicrobial activity.

- Experimental Design :

- Use standardized assays (e.g., MIC against E. coli ATCC 25922) with positive controls (e.g., ciprofloxacin) .

- Test under varying pH (5–9) and osmolarity to assess environmental sensitivity.

- Data Analysis :

- Apply statistical tools (e.g., ANOVA) to compare replicates. Cross-reference with structural analogs (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify activity trends .

Q. What mechanistic insights can be gained from studying the dimerization or decomposition pathways of this compound?

- Kinetic Studies :

- Use UV-Vis spectroscopy to monitor dimerization rates under thermal stress (e.g., 40–80°C) .

- Analyze byproducts via GC-MS or LC-MS. For example, α-substituted quinoline methanes may form cycloadducts under heat .

- Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states for decomposition.

Q. How can the compound’s bioactivity be evaluated in complex biological systems (e.g., anti-T3SS activity)?

- Methodology :

- In Vitro Models : Use Yersinia pseudotuberculosis or Salmonella strains to assess Type III Secretion System (T3SS) inhibition via β-lactamase reporter assays .

- Dose-Response Curves : Test concentrations from 1–100 µM, with negative (DMSO) and positive (virulence inhibitor) controls.

- Validation :

- Confirm target engagement using SPR or microscale thermophoresis to measure binding affinity to T3SS components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.